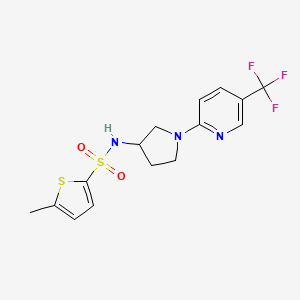

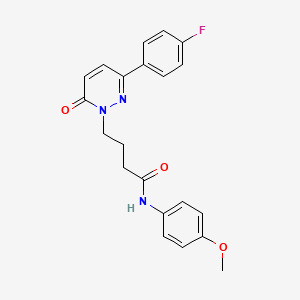

![molecular formula C12H19N5O B2928489 N,N-diethyl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)ethanamine CAS No. 2034509-78-7](/img/structure/B2928489.png)

N,N-diethyl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-diethyl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)ethanamine” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been synthesized by treating Schiff’s bases, obtained by reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate .Scientific Research Applications

Synthesis and Biological Activities

- Antimicrobial Properties : A study by Hassan (2013) involved the synthesis of 2-pyrazoline derivatives, showing antimicrobial activity against both Gram-negative and Gram-positive bacteria as well as yeast-like fungi, highlighting the potential of related compounds in treating infectious diseases (Hassan, 2013).

- Antifungal and Antibacterial Evaluation : Bhuiyan et al. (2006) reported on the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives, indicating pronounced antimicrobial activity, which suggests the utility of such compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).

Molecular Docking and Screening

- Molecular Docking Studies : Flefel et al. (2018) conducted molecular docking screenings for newly synthesized pyridine and fused pyridine derivatives, revealing moderate to good binding energies, which might inform drug design processes involving enzyme inhibition (Flefel et al., 2018).

Enzyme Inhibition

- Inhibitors of 15-Lipoxygenase : Research by Asghari et al. (2016) focused on the synthesis of novel compounds as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory and allergic responses, indicating specific compounds with significant inhibitory activity (Asghari et al., 2016).

Structural Analysis and Drug Design

- Synthesis and Structural Analysis : Sallam et al. (2021) synthesized and performed structural analysis on pyridazine analogs, demonstrating significant pharmaceutical importance, which could be valuable in the design of drugs with specific pharmacological properties (Sallam et al., 2021).

Tankyrase Inhibitors

- Tankyrase Inhibition : Liscio et al. (2014) designed and synthesized a new series of triazolo[4,3-b]pyridazin-8-amine derivatives as selective tankyrase inhibitors, showcasing the application of such compounds in cancer research and therapy (Liscio et al., 2014).

properties

IUPAC Name |

N,N-diethyl-2-[(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O/c1-4-16(5-2)6-7-18-11-8-10(3)15-17-9-13-14-12(11)17/h8-9H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOFPBHCVSUWTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC(=NN2C1=NN=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)ethanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,5-dioxopyrrolidin-1-yl)-N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2928406.png)

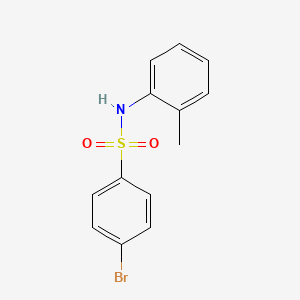

![2-Chloro-1-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2928407.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2928409.png)

![6-(4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2928410.png)

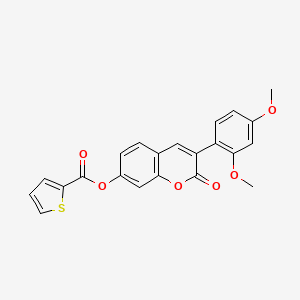

![Methyl 3-{[(2-chlorophenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2928413.png)

![N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B2928417.png)

![3-Oxospiro[3.5]nonane-7-carboxylic acid](/img/structure/B2928418.png)

![N-(2-chlorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2928425.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2928428.png)